molecular formula C7H18Cl2N2 B1436378 (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride CAS No. 1807914-23-3

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

Cat. No. B1436378
M. Wt: 201.13 g/mol
InChI Key: KARKSOALPPLYBK-AUCRBCQYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chiral Tweezer-Diamine Complexes

A study by Brahma et al. (2014) explored the creation of chiral tweezer-diamine complexes using (1R,2R)-1,2-diphenylethylene diamine and related compounds. These complexes demonstrated highly enhanced circular dichroism, indicating their potential use in chirality-based applications, such as enantioselective catalysis and the development of chiral materials (Brahma, Ikbal, Dhamija, & Rath, 2014).

Platinum(IV) Complex Synthesis

Kim et al. (1999) investigated the facile synthesis and structural properties of (diamine)tetracarboxylatoplatinum(IV) complexes. Their research contributed to the development of platinum-based compounds, which are crucial in medicinal chemistry and catalysis (Kim, Lee, Lee, & Sohn, 1999).

Metal Complexes of Cyclohexane Derivatives

Saito and Kidani (1986) conducted studies on platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine, revealing insights into the stereochemistry and electronic structure of such complexes. This research aids in understanding the interaction between metal ions and chiral ligands, which is valuable for designing catalysts and materials with specific properties (Saito & Kidani, 1986).

Cobalt(III) Complexes Stereochemical Regulation

Yashiro et al. (1994) demonstrated the efficient stereochemical regulation of octahedral cobalt(III) complexes by chiral bidentate ligands, highlighting the remarkable effect of the chelate-ring size on stereoselective formation. This research is crucial for the synthesis of enantiopure compounds in pharmaceuticals and asymmetric catalysis (Yashiro, Murata, Sato, Kosaka, Kobayashi, Sakurai, Yoshikawa, Komiyama, & Yano, 1994).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARKSOALPPLYBK-GPJOBVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N1,N1-dimethylcyclopentane-1,2-diamine dihydrochloride

CAS RN

1807914-23-3
Record name (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 2
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 3
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 4
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 5
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 6
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

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